

BPN-01 probe discovery and development history

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An In-depth Technical Guide on the Discovery and Development of the BPN Probe

Disclaimer: The term "BPN-01 probe" is not a standardized identifier in the reviewed scientific literature. This document focuses on a potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor designated "BPN," a natural bromophenol isolated from the marine red alga Rhodomela confervoides. It is presumed that "BPN-01" refers to this compound.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[1][2][3][4] Its role in dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins makes it a prime therapeutic target for type 2 diabetes mellitus (T2DM) and obesity. Inhibition of PTP1B enhances insulin sensitivity, representing a promising strategy for managing these metabolic disorders.[1][2] The marine environment is a rich source of unique bioactive compounds. Among these, bromophenols from marine algae have shown significant potential as enzyme inhibitors. This whitepaper details the discovery, development, and mechanism of action of BPN, a natural bromophenol that acts as a potent and competitive inhibitor of PTP1B.

Discovery and Development History

The journey of BPN began with the screening of natural products from marine algae for PTP1B inhibitory activity. Researchers isolated a series of bromophenol compounds from the red alga Rhodomela confervoides.[1][5] Among these isolates, 3,4-Dibromo-5-(2-bromo-6-







(ethoxymethyl)-3,4-dihydroxybenzyl)benzene-1,2-diol, designated as BPN, was identified as a particularly potent inhibitor of PTP1B.[1]

Initial in vitro screening using colorimetric assays confirmed the inhibitory potential of BPN against a GST/PTP1B fusion protein.[6] Subsequent structure-activity relationship (SAR) studies on synthesized derivatives of related bromophenols led to the identification of compounds with even greater potency and selectivity.[7] The development pipeline for BPN and its analogs has progressed from initial discovery and in vitro characterization to cellular and in vivo studies in animal models of diabetes, demonstrating its potential as a lead compound for the development of novel anti-diabetic agents.[1][8][9]

Quantitative Data

The inhibitory activity of BPN and related compounds against PTP1B has been quantified through various studies. The half-maximal inhibitory concentration (IC50) is a key metric for potency.



Compound	Description	IC50 vs. PTP1B (µM)	Selectivity	Reference
BPN	Natural bromophenol from R. confervoides	0.84	Not specified	[1][5][9]
HPN	Natural bromophenol from R. confervoides	0.63	High selectivity vs. other PTPs	[9]
Compound 4g	Synthesized bromophenol derivative	0.68	High selectivity vs. TCPTP, LAR, SHP-1, SHP-2	[7]
Compound 10a	Hybrid of bromophenol and saccharide	0.199	32-fold selectivity for PTP1B over TCPTP	[10]
CYC31	Natural bromophenol from R. confervoides	1.7	Not specified	[11]

Experimental Protocols

The characterization of BPN involved a series of detailed experimental methodologies.

PTP1B Inhibition Assay

The inhibitory activity of BPN against PTP1B was determined using a colorimetric assay. The assay utilizes a GST-PTP1B fusion protein and p-nitrophenyl phosphate (pNPP) as a substrate. The rate of pNPP hydrolysis to p-nitrophenol is measured spectrophotometrically. The assay is typically performed in a 96-well plate format. Each well contains the PTP1B enzyme, the substrate pNPP, and varying concentrations of the inhibitor (BPN). The reaction is incubated at 37°C and then stopped. The absorbance is read at 405 nm to quantify the amount of p-nitrophenol produced, which is proportional to the enzyme activity. The IC50 value is



calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

To determine the mechanism of inhibition, enzyme kinetic studies were conducted. The initial reaction velocities were measured at various concentrations of the substrate (pNPP) in the presence of different fixed concentrations of BPN. The data were then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). A competitive inhibition pattern is observed when the lines on the plot intersect at the y-axis, indicating that the inhibitor binds to the same active site as the substrate. These studies revealed that BPN acts as a competitive inhibitor of PTP1B.[1]

Molecular Docking

Computational molecular docking studies were performed to visualize the binding mode of BPN to the active site of PTP1B.[1][11] A crystal structure of PTP1B was used as the receptor. The three-dimensional structure of BPN was docked into the catalytic site of the enzyme using software like AutoDock. The results showed that BPN fits into the catalytic pocket and forms hydrogen bonds with key amino acid residues, explaining its inhibitory activity at a molecular level.

Cellular Assays in Insulin-Resistant Cells

To evaluate the effect of BPN in a cellular context, an in vitro model of insulin resistance was used. HepG2 human liver cancer cells were treated with palmitate acid to induce insulin resistance. These cells were then treated with BPN. The phosphorylation status of key proteins in the insulin signaling pathway, such as IRβ, IRS-1, and Akt, was assessed by Western blotting using phospho-specific antibodies. Furthermore, glucose uptake was measured using a fluorescent glucose analog, 2-NBDG, to confirm the restoration of insulin sensitivity.[1][9]

In Vivo Studies in Diabetic Animal Models

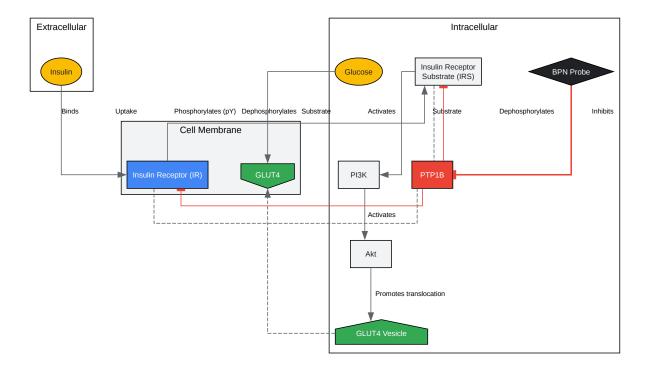
The anti-hyperglycemic effects of BPN were evaluated in streptozotocin (STZ)-induced diabetic rats.[1][8] The rats were administered BPN orally, and blood glucose levels were monitored over time. A significant reduction in blood glucose levels was observed in the BPN-treated group compared to the control group, demonstrating its in vivo efficacy. In other studies, the



db/db mouse model of type 2 diabetes was used to show the anti-hyperglycemic properties of related compounds like HPN.[9]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of BPN is the competitive inhibition of PTP1B, which leads to the enhancement of insulin signaling.



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Caption: Insulin signaling pathway and the inhibitory action of BPN on PTP1B.

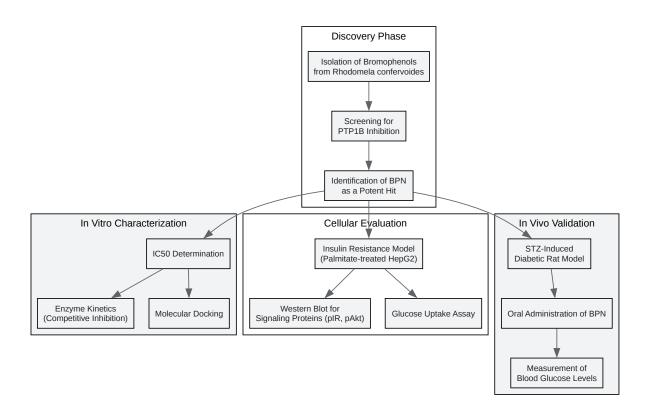


As depicted in the diagram, insulin binding to its receptor triggers a phosphorylation cascade. PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor and its substrates. BPN competitively binds to the active site of PTP1B, preventing it from dephosphorylating its targets. This results in prolonged and enhanced insulin signaling, leading to the translocation of GLUT4 transporters to the cell membrane and a subsequent increase in glucose uptake from the bloodstream.

Experimental and Logical Workflows

The discovery and preclinical development of BPN followed a logical progression from initial screening to in vivo validation.



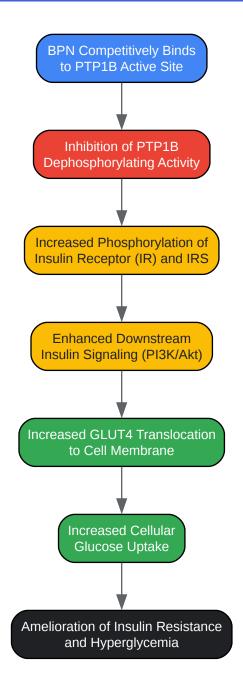


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Caption: Experimental workflow for the discovery and evaluation of BPN.

The logical flow of BPN's mechanism of action is rooted in its specific molecular interaction leading to a systemic physiological effect.





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Caption: Logical flow of BPN's mechanism of action from molecular to systemic level.

Conclusion and Future Perspectives

BPN, a natural bromophenol from the marine alga Rhodomela confervoides, represents a significant discovery in the search for novel PTP1B inhibitors. Its competitive mode of action, potent inhibitory activity, and demonstrated efficacy in cellular and animal models of insulin



resistance and diabetes highlight its potential as a valuable chemical probe and a lead compound for drug development.

Future research should focus on optimizing the structure of BPN to further improve its potency, selectivity, and pharmacokinetic properties. The development of more bioavailable and specific PTP1B inhibitors based on the bromophenol scaffold could lead to a new class of therapeutics for the management of type 2 diabetes and obesity. The journey of BPN from a natural marine product to a promising preclinical candidate underscores the importance of exploring natural sources for novel therapeutic agents.

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